molecular formula C20H29NO2 B14304368 Methyl 11-(1H-indol-3-YL)undecanoate CAS No. 114046-11-6

Methyl 11-(1H-indol-3-YL)undecanoate

Cat. No.: B14304368
CAS No.: 114046-11-6
M. Wt: 315.4 g/mol
InChI Key: WZYOCSSBUMLWCX-UHFFFAOYSA-N
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Description

Methyl 11-(1H-indol-3-YL)undecanoate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(1H-indol-3-YL)undecanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the reaction of an appropriate aldehyde or ketone with phenylhydrazine, followed by esterification to introduce the methyl undecanoate group.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its high yield and efficiency. The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(1H-indol-3-YL)undecanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 11-(1H-indol-3-YL)undecanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 11-(1H-indol-3-YL)undecanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 11-(1H-indol-3-YL)undecanoate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the indole moiety with an undecanoate chain, potentially offering distinct biological and chemical properties.

Properties

CAS No.

114046-11-6

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 11-(1H-indol-3-yl)undecanoate

InChI

InChI=1S/C20H29NO2/c1-23-20(22)15-9-7-5-3-2-4-6-8-12-17-16-21-19-14-11-10-13-18(17)19/h10-11,13-14,16,21H,2-9,12,15H2,1H3

InChI Key

WZYOCSSBUMLWCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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